(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate
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Overview
Description
(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the tert-butoxycarbonyl (Boc) group: This is usually done using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the dimethylamino carbonyl group: This step involves the reaction of the intermediate with dimethylamine and a suitable carbonyl source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonate group.
Scientific Research Applications
(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate: shares similarities with other cyclohexane derivatives that have similar functional groups.
Cyclohexylmethanesulfonate derivatives: Compounds with variations in the substituents on the cyclohexane ring.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications that may not be shared by other similar compounds.
Properties
Molecular Formula |
C16H30N2O5S |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-(methylsulfonylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O5S/c1-16(2,3)23-15(20)17-13-9-11(14(19)18(4)5)7-8-12(13)10-24(6,21)22/h11-13H,7-10H2,1-6H3,(H,17,20)/t11-,12-,13+/m0/s1 |
InChI Key |
XZMOILKBCPERPJ-RWMBFGLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1CS(=O)(=O)C)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1CS(=O)(=O)C)C(=O)N(C)C |
Origin of Product |
United States |
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